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molecular formula C6H3BrFNO2 B105774 4-Bromo-2-fluoro-1-nitrobenzene CAS No. 321-23-3

4-Bromo-2-fluoro-1-nitrobenzene

Cat. No. B105774
M. Wt: 220 g/mol
InChI Key: VQCWSOYHHXXWSP-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To 4-bromo-2-fluoro-1-nitrobenzene (8.2 g, 37.27 mmol) in 50 mL of ethanol was added 21% by weight sodium ethoxide (16.4 mL, 52.2 mmol). The mixture was stirred at 60° C. for 1 h. The EtOH was rotovaped down. The crude product was dissolved in DCM (100 mL), washed with H2O, dried (MgSO4), filtered, and rotovaped down to give the title compound of step A (9.14 g, 37.14 mmol, 99.7%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.71 (d, J=8.61 Hz, 1H), 7.20 (d, J=1.83 Hz, 1H), 7.14 (dd, J=8.61, 1.83 Hz, 1H), 4.16 (q, J=7.02 Hz, 2H), 1.47 (t, J=6.96 Hz, 3H).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[O-:12][CH2:13][CH3:14].[Na+]>C(O)C.C(Cl)Cl>[CH2:13]([O:12][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
16.4 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.14 mmol
AMOUNT: MASS 9.14 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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